molecular formula C18H18N2O4S2 B3019298 (2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797886-76-0

(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B3019298
CAS No.: 1797886-76-0
M. Wt: 390.47
InChI Key: ADBOLIZRUMMMRC-UHFFFAOYSA-N
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Description

(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic chemical compound featuring a benzothiazole core linked to a sulfonyl-substituted azetidine via a ketone group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with significant research value . Molecules containing this core have been investigated as potent inhibitors of various enzymes, such as protein tyrosine phosphatase 1B (PTP-1B), a key target in diabetes research , and receptor-interacting protein 1 kinase (RIPK1), a central regulator of cellular necroptosis involved in neuroinflammation and neurodegenerative diseases . The specific molecular architecture of this compound, which combines the planar, aromatic benzothiazole system with a conformationally constrained azetidine ring and a furanylmethyl sulfonyl group, suggests potential as a versatile scaffold for probing protein-protein interactions or enzyme active sites in biochemical assays. The ethyl substituent on the benzothiazole ring and the furan-methyl-sulfonyl moiety on the azetidine are likely critical for modulating the compound's solubility, membrane permeability, and binding affinity to specific biological targets. This makes it a candidate for high-throughput screening, hit-to-lead optimization campaigns, and as a starting point for developing novel chemical probes in areas including metabolic disease, oncology, and inflammation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-2-17-19-15-6-5-12(8-16(15)25-17)18(21)20-9-14(10-20)26(22,23)11-13-4-3-7-24-13/h3-8,14H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBOLIZRUMMMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, an azetidine structure, and a furan moiety. Its unique arrangement of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.

Structural Overview

This compound can be characterized by its molecular formula C16H17N5OSC_{16}H_{17}N_{5}OS and a molecular weight of 327.4 g/mol. The presence of thiazole and furan rings is indicative of potential interactions with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

Compounds containing thiazole and furan structures have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Many thiazole and furan-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

Anticancer Activity

A study investigating the anticancer properties of thiazole derivatives demonstrated that compounds similar to this compound significantly inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

Research on related thiazole compounds indicated a broad spectrum of antimicrobial activity. A specific derivative was tested against resistant strains of bacteria, showing effective inhibition at low concentrations. This suggests that this compound may share similar properties.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound has been approached through various synthetic routes, highlighting the versatility in creating complex molecules with desired properties. The structure activity relationship (SAR) studies indicate that modifications to the thiazole or furan moieties can significantly enhance biological activity.

Structural ModificationBiological Effect
Substitution on Thiazole RingIncreased anticancer efficacy
Alteration of Furan PositionEnhanced antimicrobial activity

Comparison with Similar Compounds

Data Table: Comparative Analysis

Feature Target Compound Compound 3hf Sulfonylureas (e.g., Metsulfuron Methyl) Compounds 14/15
Core Structure Benzo[d]thiazole, azetidine, sulfonyl, furan Benzo[d]thiazole, benzyl group Triazine, sulfonylurea bridge Thiazole/thiazolidinone, naphthofuran
Key Substituents 2-Ethyl, 3-(furan-2-ylmethyl-sulfonyl)azetidine 3-Ethyl, benzyl-methanone Methyl/ethoxy triazine, sulfonylurea Naphthofuran, hydrazono-thiazole
Synthesis Method Likely coupling of benzo[d]thiazole with sulfonyl-azetidine Methanol coupling Condensation of sulfonylurea precursors Reflux with sodium acetate
Hypothesized Activity Enzyme inhibition (sulfonyl), antimicrobial/agrochemical Antimicrobial/anticancer Herbicidal (ALS inhibition) Antimicrobial
Polarity High (sulfonyl, azetidine) Moderate (benzyl group) Moderate-high (sulfonylurea) Low-moderate (naphthofuran)

Research Findings and Implications

  • Synthetic Challenges : Introducing the sulfonyl group to the strained azetidine ring may require optimized conditions (e.g., low-temperature sulfonation) compared to simpler thiazole derivatives .
  • Structure-Activity Relationship (SAR) : The 2-ethyl position on benzo[d]thiazole likely enhances steric hindrance compared to 3-ethyl analogues, possibly improving metabolic stability .

Q & A

Basic Research Questions

Q. What solvent-free synthetic routes are recommended for synthesizing (2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone?

  • Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) can be employed. This approach involves a one-pot, three-component condensation of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene derivatives at room temperature. Key advantages include short reaction times (≤4 hours) and yields of 70–92% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., sulfonyl or carbonyl stretches). Thin-Layer Chromatography (TLC) monitors reaction progress, and melting point analysis ensures purity. For example, IR peaks at 1670–1720 cm⁻¹ indicate ketone or sulfonyl groups, and HRMS should match the theoretical molecular ion within ±2 ppm .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays targeting benzothiazole-related pathways, such as antimicrobial (bacterial/fungal MIC assays) or anticancer (cell viability via MTT assay) activity. Benzothiazole derivatives are known to inhibit HIV-1 protease (IC₅₀ ~10 μM) and exhibit antitumor activity against HepG2 cells (IC₅₀ ~15 μM) .

Advanced Research Questions

Q. How can contradictions in reaction yields during scale-up be resolved?

  • Methodological Answer : Variability often arises from impurities in starting materials or inconsistent catalyst activation. Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to purify intermediates. If yields drop >10% during scale-up, re-optimize catalyst loading (e.g., Eaton’s reagent at 5–10 mol%) and ensure anhydrous conditions .

Q. What computational methods aid in understanding the compound’s reactivity and binding mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking (AutoDock Vina) models interactions with biological targets like HIV-1 protease (PDB: 1HPV). Dihedral angles between the benzothiazole and azetidine rings (e.g., 6.5–34.0°) influence conformational stability .

Q. How can the acylation step be optimized to enhance regioselectivity?

  • Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl₂ vs. Eaton’s reagent) under varying temperatures (25–80°C). For example, Eaton’s reagent at 40°C in dichloroethane improves sulfonyl group incorporation. Monitor regioselectivity via ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

Q. What strategies mitigate compound degradation during long-term biological assays?

  • Methodological Answer : Store solutions at –20°C under nitrogen to prevent oxidation. For in vitro assays, add antioxidants (e.g., 0.1% BHT) to media. Stability studies using HPLC (C18 column, acetonitrile/water gradient) can track degradation products, with ≥90% purity maintained over 72 hours .

Notes

  • Contradictory Data : If biological activity varies between batches, verify purity via HPLC and confirm stereochemistry (e.g., NOESY NMR for spatial proximity of protons) .
  • Advanced Characterization : Single-crystal X-ray diffraction resolves ambiguous structural features, such as π–π interactions between benzothiazole and phenyl rings (centroid distance: 3.7 Å) .

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